Lobetyolin

Prostate cancer Cytotoxicity Polyacetylene glycoside

Lobetyolin (LBT) is a C14-polyacetylene monoglycoside predominantly isolated from the roots of Codonopsis pilosula (Radix Codonopsis/Dangshen) and also found in several Lobelia and Platycodon species. It is the mono-glucosylated derivative of the polyacetylenic aglycone lobetyol; the corresponding bis-glucosylated form is lobetyolinin.

Molecular Formula C20H28O8
Molecular Weight 396.4 g/mol
Cat. No. B8117330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLobetyolin
Molecular FormulaC20H28O8
Molecular Weight396.4 g/mol
Structural Identifiers
SMILESCC=CC#CC#CC(C(C=CCCCO)OC1C(C(C(C(O1)CO)O)O)O)O
InChIInChI=1S/C20H28O8/c1-2-3-4-5-7-10-14(23)15(11-8-6-9-12-21)27-20-19(26)18(25)17(24)16(13-22)28-20/h2-3,8,11,14-26H,6,9,12-13H2,1H3/b3-2+,11-8+/t14-,15-,16-,17-,18+,19-,20-/m1/s1
InChIKeyMMMUDYVKKPDZHS-MXFZCOKBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lobetyolin for Research Procurement: A Polyacetylene Glycoside with Quantifiable Differentiation from Aglycone and Bis-Glycoside Analogs


Lobetyolin (LBT) is a C14-polyacetylene monoglycoside predominantly isolated from the roots of Codonopsis pilosula (Radix Codonopsis/Dangshen) and also found in several Lobelia and Platycodon species [1]. It is the mono-glucosylated derivative of the polyacetylenic aglycone lobetyol; the corresponding bis-glucosylated form is lobetyolinin [2]. LBT serves as the official pharmacopoeial quality marker (Q-marker) for Radix Codonopsis in the Chinese Pharmacopoeia and has been the subject of over 60 primary research articles since 2010 examining its antitumor, gastroprotective, anti-inflammatory, and antioxidant activities [1]. Its procurement value derives from a specific, quantifiable potency advantage over its closest structural analogs and a well-characterized molecular target (ASCT2-mediated glutamine metabolism) that is not shared by the aglycone.

Why Lobetyol, Lobetyolinin, or Lobeline Cannot Substitute for Lobetyolin in Research Applications


Substituting lobetyolin with its structural analogs—lobetyol (aglycone), lobetyolinin (bis-glucoside), or the alkaloid lobeline—is not scientifically justified because glycosylation status dictates both cytotoxic potency and molecular mechanism of action. Lobetyolin is approximately 2.2-fold more potent than lobetyol against PC-3 prostate cancer cells (IC50 5.73 vs 12.72 μM) and operates through a distinct pathway: ASCT2-mediated glutamine metabolism inhibition versus lobetyol's MAPK pathway activation [1]. The bis-glucoside lobetyolinin exhibits different pharmacokinetic and metabolic stability profiles due to differential phase II conjugation, and lobeline—a piperidine alkaloid from Lobelia species—acts on nicotinic acetylcholine receptors with no overlap in the ASCT2/glutamine axis [2]. Even within Codonopsis species, lobetyolin content varies markedly by cultivation method, species, and processing, making authenticated lobetyolin essential for reproducible experimental outcomes [3].

Lobetyolin Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Structural Analogs and In-Class Alternatives


Lobetyolin vs Lobetyol and Isolobetyol: Direct Cytotoxicity Comparison in PC-3 Prostate Cancer Cells

Lobetyolin demonstrates significantly greater anti-proliferative potency against PC-3 prostate cancer cells than its aglycone lobetyol or its structural isomer isolobetyol. In a direct head-to-head experiment using the same PC-3 cell line and MTT assay conditions, lobetyolin (compound 3) achieved an IC50 of 5.73 μM, while lobetyol (compound 2) required more than double the concentration (IC50 = 12.72 μM) to achieve comparable effect. Isolobetyol (compound 1), a newly identified polyacetylene, showed intermediate potency (IC50 = 6.76 μM) [1]. This 2.22-fold potency advantage is corroborated by a review that independently reports LBT IC50 = 5.7 μM versus lobetyol IC50 = 12.7 μM against the same cell line [2].

Prostate cancer Cytotoxicity Polyacetylene glycoside

Lobetyolin vs Lobetyol: Divergent Molecular Mechanisms in Gastric Cancer — ASCT2/Glutamine Axis vs MAPK Pathway

In gastric cancer models, lobetyolin and lobetyol engage fundamentally different molecular targets and signaling cascades despite their structural relationship. Lobetyolin suppresses MKN-45 and MKN-28 gastric cancer cell proliferation by downregulating the amino acid transporter ASCT2 (SLC1A5), thereby disrupting glutamine uptake, reducing intracellular ATP, elevating reactive oxygen species (ROS), and triggering mitochondria-mediated apoptosis via the AKT/GSK3β/c-Myc axis. Protein and mRNA expression of ASCT2 are markedly reduced in a concentration-dependent manner (10–40 μM range) [1]. In contrast, lobetyol's anti-gastric cancer activity in MKN-45 cells proceeds through MAPK pathway activation (phosphorylation of ERK, JNK, and p38), leading to G1/S cell cycle arrest rather than glutamine deprivation [2]. This mechanistic divergence means these two compounds are not functionally interchangeable in gastric cancer research.

Gastric cancer ASCT2 transporter Glutamine metabolism

Lobetyolin Plus Cisplatin vs Monotherapy: Chemosensitization Efficacy in A549 Lung Cancer Xenograft Model

Lobetyolin significantly enhances the anti-tumor efficacy of cisplatin (DDP) in both in vitro and in vivo models of non-small cell lung cancer. In A549 human lung cancer cells, the LBT+DDP combination produced stronger proliferation inhibition than either agent alone. Quantitative wound healing assays showed the lowest wound closure ratio in the combination group, and Transwell invasion assays demonstrated the weakest invasive capacity in LBT+DDP-treated cells. At the molecular level, E-cadherin protein expression was highest while vimentin and MMP9 were lowest in the combination group [1]. In a Balb/c nude mouse xenograft model, LBT (10 mg/kg, daily, i.p.) combined with DDP (2 mg/kg, every 3 days, i.p.) produced the greatest tumor growth inhibition among all groups (n=6 per group), with corresponding immunohistochemical confirmation of EMT marker reversal [1].

Lung cancer Cisplatin chemosensitization Epithelial-mesenchymal transition

Lobetyolin vs Tangshenoside I: Spectrum-Effect Relationship in Gastric Ulcer Prevention Highlights Distinct Pharmacodynamic Contributions

In a spectrum-effect relationship study using ethanol-induced gastric ulcer (GU) rat models, both lobetyolin (LBT) and tangshenoside I (TSI) were identified as the principal active constituents responsible for the gastroprotective efficacy of Codonopsis Radix (CR). Grey relational analysis (GRA) established the correlation between chromatographic peaks and pharmacodynamic indices including ulcer index reduction, SOD/GSH-Px enhancement, and MDA/IL-6/IL-1β/TNF-α/MPO/NO suppression [1]. Both compounds contributed significantly to CR's efficacy, operating through anti-inflammatory and antioxidant pathways. However, lobetyolin's additional ASCT2-mediated mechanism and its established role as the official Chinese Pharmacopoeia Q-marker for Radix Codonopsis differentiate it from TSI, which shows weak α-glucosidase inhibitory activity (IC50 = 1.4 mM) as its only other reported target . This multi-target profile—gastroprotection plus ASCT2-mediated anticancer activity—is unique to lobetyolin among Codonopsis polyacetylenes and phenylpropanoids.

Gastric ulcer Spectrum-effect relationship Codonopsis Radix quality marker

Lobetyolin vs Lobetyolinin: Differential Bioavailability and Metabolic Fate Driven by Glycosylation State

The degree of glucosylation in the lobetyol-lobetyolin-lobetyolinin series significantly impacts pharmacokinetic behavior. Lobetyolin (mono-glucoside) administered orally to rats as a pure compound exhibits an oral bioavailability of only 3.90%, which increases to 6.97% when administered as part of a crude Codonopsis pilosula extract—a 1.79-fold improvement attributed to co-occurring solubilizing or permeation-enhancing constituents [1]. The elimination half-life (t1/2) and AUC(0-∞) of lobetyolin in the CP extract group were statistically different from those of pure lobetyolin monomer (P < 0.05), though Cmax (60.1 ng/mL at Tmax 1.0 h) was similar between groups [1][2]. A separate metabolic pathway study demonstrated that lobetyol, lobetyolin, and lobetyolinin undergo differential phase I and phase II metabolism, with lobetyol showing greatest metabolic stability in liver microsomes, lobetyolin undergoing extensive glucuronidation and glutathione conjugation, and lobetyolinin producing distinct metabolite profiles due to its bis-glucoside structure [3]. This metabolic divergence directly impacts the selection of the appropriate polyacetylene for in vivo pharmacological studies.

Pharmacokinetics Bioavailability Polyacetylene metabolism

Lobetyolin Best-Validated Research and Procurement Application Scenarios


ASCT2-Targeted Anticancer Drug Discovery in Glutamine-Addicted Tumors

Lobetyolin is the best-characterized natural product ASCT2 downregulator among Codonopsis polyacetylenes, with validated target engagement in gastric cancer (MKN-45, MKN-28), colon cancer (HCT116), and breast cancer (MDA-MB-231, MDA-MB-468) cell lines . Its concentration-dependent reduction of ASCT2 mRNA and protein expression (10–40 μM range), coupled with corresponding decreases in glutamine uptake and intracellular ATP, makes it a reference tool compound for ASCT2-mediated glutamine metabolism research. Procurement should specify purity ≥98% (HPLC) for reproducible dose-response relationships, as demonstrated in the MKN-45/MKN-28 viability studies where 40 μM lobetyolin produced near-complete proliferation suppression after 72 hours .

Cisplatin-Adjuvant Chemotherapy Research for Non-Small Cell Lung Cancer

Lobetyolin at 10 mg/kg i.p. in combination with cisplatin (2 mg/kg i.p. every 3 days) demonstrated the highest tumor growth inhibition in the A549 xenograft model compared to either monotherapy, with corresponding suppression of epithelial-mesenchymal transition markers (E-cadherin upregulation, vimentin and MMP9 downregulation) . This validated chemosensitization protocol provides a procurement rationale for investigators studying cisplatin dose-reduction strategies or EMT-targeted adjuvant therapies. The same study confirms that lobetyolin alone at 10 mg/kg is well-tolerated in nude mice over a 4-week dosing period, offering a safety reference for experimental design .

Codonopsis Radix Quality Control and Phytochemical Standardization

Lobetyolin is the official Q-marker for Radix Codonopsis (Dangshen) in the Chinese Pharmacopoeia and has been validated as the primary bioactive marker for both anticancer and gastroprotective quality assessment via spectrum-effect relationship analysis . HPLC/UV methods for simultaneous quantification of lobetyolin alongside lobetyol, lobetyolinin, and cordifolioidyne B have been established, with optimal separation achieved on C18 columns using acetonitrile-water (30:70) mobile phase and detection at 267 nm . Content varies significantly by Codonopsis species (C. pilosula vs C. pilosula var. modesta vs C. tangshen), cultivation method, and processing technique, necessitating authenticated lobetyolin reference standards for accurate batch-to-batch quality assessment .

In Vivo Pharmacological Studies Requiring Formulation-Aware Dosing Strategies

Lobetyolin's low oral bioavailability (3.90% as pure compound vs 6.97% in CP extract) documented in rat pharmacokinetic studies directly informs formulation development for in vivo efficacy experiments . The peak plasma concentration reaches 60.1 ng/mL at 1.0 hour post-oral administration, with the validated LC-MS/MS method achieving a linear range of 0.46–1000 ng/mL and extraction recovery of 72.5%–89.1% . Researchers should anticipate rapid clearance and consider intraperitoneal administration (validated at 10–40 mg/kg in multiple xenograft studies) or co-formulation with bioavailability-enhancing constituents when oral dosing is required. The established analytical methodology enables therapeutic drug monitoring in preclinical settings .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lobetyolin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.